molecular formula C2CuF6NO4S2 B12063883 Copper(I) bis((trifluoromethyl)sulfonyl)amide

Copper(I) bis((trifluoromethyl)sulfonyl)amide

Cat. No.: B12063883
M. Wt: 343.7 g/mol
InChI Key: MSFHCZUIBARZOS-UHFFFAOYSA-N
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Description

Copper(I) bis((trifluoromethyl)sulfonyl)amide, with the molecular formula [(CF₃SO₂)₂N]Cu, is a coordination complex where the copper(I) cation is stabilized by the bis((trifluoromethyl)sulfonyl)amide ([Tf₂N]⁻) anion. This compound is synthesized via metathesis reactions using acetonitrile solutions of rubidium or cesium bis(trifluoromethyl)amide, derived from CF₃SO₂N(CF₃)₂ and alkali metal fluorides . It is notable for its role as a stable and storable reagent in transferring the bis(trifluoromethyl)amino group (N(CF₃)₂) into organic molecules, making it valuable in fluorination and organometallic chemistry . The [Tf₂N]⁻ anion contributes to high thermal stability, low viscosity, and hydrophobicity, which are advantageous in electrochemical and catalytic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(I) bis((trifluoromethyl)sulfonyl)amide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with lithium bis((trifluoromethyl)sulfonyl)amide in an organic solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows:

CuCl+Li[(CF3SO2\text{CuCl} + \text{Li[(CF}_3\text{SO}_2CuCl+Li[(CF3​SO2​

Biological Activity

Copper(I) bis((trifluoromethyl)sulfonyl)amide, commonly referred to as Cu(I) Tf2N, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings on the compound's biological properties, supported by data tables and case studies.

Chemical Structure and Properties

Cu(I) Tf2N is characterized by its copper(I) center coordinated with two bis(trifluoromethyl)sulfonylamide ligands. The trifluoromethyl and sulfonyl groups significantly influence the compound's solubility and reactivity, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted Cu(I) Tf2N's effectiveness against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its potency in inhibiting cell proliferation:

Cell Line IC50 (µM) Reference Compound IC50 of Reference (µM)
A54922.4Doxorubicin52.1
HCT11612.4Doxorubicin52.1
PC344.4Doxorubicin52.1

These results suggest that Cu(I) Tf2N is more effective than Doxorubicin against certain cancer types, particularly in lung (A549) and colorectal (HCT116) cancers .

The mechanism by which Cu(I) Tf2N exerts its anticancer effects involves the down-regulation of key oncogenes and tumor suppressors. For instance, treatment with Cu(I) Tf2N has been shown to decrease the expression levels of EGFR and KRAS in A549 cells, critical pathways in cancer progression . Additionally, it impacts DNA repair pathways by down-regulating BRCA1 and BRCA2, indicating a potential for enhancing the efficacy of existing chemotherapeutics by targeting these pathways .

Antimicrobial Activity

Cu(I) Tf2N also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains, showcasing significant inhibitory effects:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli4.88
B. mycoides4.88
C. albicans4.88

These MIC values indicate that Cu(I) Tf2N is highly effective as an antibacterial agent, comparable to or exceeding many conventional antibiotics .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the effects of Cu(I) Tf2N on human cancer cell lines (A549, HCT116). The findings revealed that Cu(I) Tf2N induced apoptosis in these cells through mitochondrial pathways, suggesting a novel mechanism for inducing cancer cell death .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, Cu(I) Tf2N was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with an MIC significantly lower than standard treatments, highlighting its potential as a new therapeutic agent in combating resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Copper(I) bis((trifluoromethyl)sulfonyl)amide, and how is its structural integrity validated?

this compound is typically synthesized via ion-exchange reactions. A common method involves reacting a copper(I) precursor (e.g., CuCl) with lithium bis((trifluoromethyl)sulfonyl)imide (LiNTf₂) in an anhydrous solvent, followed by precipitation and purification . Structural validation employs:

  • X-ray diffraction (XRD) : To confirm crystalline structure and coordination geometry.
  • NMR spectroscopy : For verifying ligand environment and absence of impurities (e.g., residual Li⁺).
  • Elemental analysis : To ensure stoichiometric ratios of Cu, F, N, and S .

Q. What physicochemical properties are critical for its application in ionic liquid systems?

Key properties include:

  • Thermal stability : Decomposition temperatures >300°C, crucial for high-temperature processes .
  • Solubility : High solubility in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) but limited in water, enabling use in hydrophobic ionic liquids .
  • Conductivity : Ionic conductivity measurements via electrochemical impedance spectroscopy (EIS) to assess suitability in electrolytes .

Advanced Research Questions

Q. How does the oxidation state (Cu(I) vs. Cu(II)) influence catalytic activity in organic transformations?

Cu(I) centers exhibit distinct redox behavior compared to Cu(II). In asymmetric catalysis, Cu(I) complexes with bis((trifluoromethyl)sulfonyl)amide (NTf₂⁻) enhance Lewis acidity and stabilize transition states, improving enantioselectivity. For example, in cyclopropanation reactions, Cu(I)-NTf₂ shows higher turnover frequencies than Cu(II) derivatives due to reduced oxidative degradation . Challenges include maintaining Cu(I) stability under aerobic conditions, necessitating inert-atmosphere techniques (glovebox/Schlenk line) .

Q. What methodological considerations are essential for studying its electrochemical behavior in ionic liquids?

  • Electrode compatibility : Use non-reactive electrodes (Pt, Au) to avoid side reactions.
  • Potential window : NTf₂⁻-based ionic liquids offer wide electrochemical windows (~4–5 V), but trace water or impurities can narrow this range. Pre-electrolysis purification is critical .
  • Spectroelectrochemical validation : Combining cyclic voltammetry with in-situ UV-vis or Raman spectroscopy to correlate redox events with structural changes .

Q. How can researchers reconcile discrepancies in reported solubility and stability data?

Contradictions in solubility/stability often arise from:

  • Synthetic variations : Residual halides (e.g., Cl⁻) from precursors can alter solubility.
  • Moisture sensitivity : Hydrolysis of NTf₂⁻ in Cu(I) complexes generates HF, leading to decomposition. Karl Fischer titration is recommended to verify solvent dryness .
  • Temperature-dependent phase behavior : Differential scanning calorimetry (DSC) can identify polymorphic transitions affecting solubility .

Q. Methodological Best Practices

Q. What strategies mitigate challenges in handling moisture-sensitive Cu(I)-NTf₂ complexes?

  • Storage : Under argon in sealed ampules with molecular sieves.
  • Synthesis : Use anhydrous solvents (e.g., THF, CH₂Cl₂) purified via distillation over CaH₂.
  • Characterization : Conduct experiments in gloveboxes or under continuous nitrogen flow .

Q. How is this compound utilized in polymer-supported catalysis?

The NTf₂⁻ anion stabilizes cationic Cu(I) centers in polymer matrices, enabling recyclable catalysts. For example:

  • Radical polymerization : Cu(I)-NTf₂ initiates controlled polymerization of vinyl monomers, with the NTf₂⁻ counterion enhancing solubility in non-polar media .
  • Heterogeneous catalysis : Immobilization on mesoporous silica improves turnover numbers (TONs) by preventing aggregation .

Comparison with Similar Compounds

Metal Salts with [Tf₂N]⁻ Anion

Copper(II) Bis((trifluoromethyl)sulfonyl)amide

Copper(II) bis((trifluoromethyl)sulfonyl)amide (Cu(II)[Tf₂N]₂) differs in oxidation state (Cu²⁺ vs. Cu⁺) and solubility. While the Cu(I) complex is typically soluble in organic solvents like acetonitrile , the Cu(II) variant is water-soluble and forms blue-green crystals . The Cu(II) compound is more hazardous (H314: causes severe skin burns) due to its higher reactivity .

Property Cu(I)[Tf₂N] Cu(II)[Tf₂N]₂
Oxidation State +1 +2
Solubility Organic solvents Water
Thermal Stability High (stable at RT) Moderate
Hazard Classification Less hazardous H314 (severe burns)

Silver(I) Bis((trifluoromethyl)sulfonyl)amide

Silver(I) complexes with [Tf₂N]⁻ exhibit similar stability and fluorination capabilities but are more expensive. They are used interchangeably with Cu(I)[Tf₂N] in N(CF₃)₂ transfer reactions, though silver’s higher electronegativity may enhance reaction rates in certain cases .

Alkali Metal Salts (Li⁺, Na⁺)

Lithium bis((trifluoromethyl)sulfonyl)amide (Li[Tf₂N]) is widely used as an electrolyte in lithium-ion batteries due to its high ionic conductivity (~10⁻³ S/cm) and electrochemical stability . In contrast, Cu(I)[Tf₂N] is less conductive but excels in catalytic applications.

Property Cu(I)[Tf₂N] Li[Tf₂N]
Ionic Conductivity Low High (~10⁻³ S/cm)
Primary Application Catalysis Battery electrolytes

Ionic Liquids with [Tf₂N]⁻ Anion

Imidazolium-Based Ionic Liquids

1,3-Dihexylimidazolium [Tf₂N] ([HHIM][Tf₂N]) and 1-benzyl-3-methylimidazolium [Tf₂N] ([BeMIM][Tf₂N]) are hydrophobic ionic liquids used in dispersive liquid-liquid microextraction (DLLME).

Ionic Liquid Extraction Efficiency (富集倍数) Key Interaction Mechanism
[HHIM][Tf₂N] 183–372 Hydrophobic
[BeMIM][Tf₂N] Up to 339 Hydrophobic + π-π

Ammonium-Based Ionic Liquids

Trimethyl-N-hexylammonium [Tf₂N] is used in copper electrodeposition. Its low viscosity and wide electrochemical window (−2.5 to +2.0 V vs.

Structural Analogues with Different Anions

Copper(I) Trifluoromethanesulfonate (CuOTf)

Copper(I) trifluoromethanesulfonate ([Cu(MeCN)₄]OTf) shares a similar oxidation state but uses the smaller OTf⁻ anion. The bulkier [Tf₂N]⁻ in Cu(I)[Tf₂N] provides better solubility in nonpolar solvents and higher thermal stability (decomposition >300°C vs. ~200°C for CuOTf) .

Key Research Findings

  • Synthetic Utility : Cu(I)[Tf₂N] outperforms Ag(I)[Tf₂N] in cost-effectiveness for large-scale N(CF₃)₂ transfer reactions, though silver variants may achieve marginally faster kinetics .
  • Electrochemical Behavior: Unlike Li[Tf₂N], Cu(I)[Tf₂N] is unsuitable as a battery electrolyte due to redox activity at low potentials but shows promise in electrocatalytic CO₂ reduction .
  • Thermal Properties : Predictive models (e.g., pSCNN) estimate the melting point of [Tf₂N]⁻-based compounds with an RMSE of 20.6, suggesting Cu(I)[Tf₂N] likely melts above 250°C .

Properties

Molecular Formula

C2CuF6NO4S2

Molecular Weight

343.7 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;copper(1+)

InChI

InChI=1S/C2F6NO4S2.Cu/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1

InChI Key

MSFHCZUIBARZOS-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+]

Origin of Product

United States

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